molecular formula C9H18ClNO2 B11731341 Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B11731341
M. Wt: 207.70 g/mol
InChI Key: NBFLIARGWFFLAL-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of an aminomethyl group and a carboxylate group attached to a cyclohexane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride typically involves several steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of Functional Groups: The aminomethyl and carboxylate groups are introduced through specific reactions such as amination and carboxylation.

    Formation of Hydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Replacement of the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclohexane derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride has been investigated for its role in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a precursor in the development of novel therapeutic agents.

  • Case Study : Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For example, certain analogs have been developed to inhibit specific enzymes linked to cancer progression .

Neuropharmacology

The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter receptors.

  • Case Study : In vitro studies have demonstrated that derivatives of this compound can modulate receptor activity, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecular architectures.

  • Synthesis Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications. This versatility allows chemists to explore new synthetic routes for producing complex molecules .

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can be used as a chiral auxiliary or catalyst in reactions requiring stereoselectivity.

  • Case Study : Researchers have successfully employed this compound in asymmetric reactions to produce enantiomerically enriched products, which are critical in the pharmaceutical industry for developing safe and effective drugs .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPrecursor for biologically active compounds ,
NeuropharmacologyModulation of neurotransmitter receptors
Organic SynthesisBuilding block for complex molecular architectures ,
Chiral SynthesisUsed as chiral auxiliary or catalyst in asymmetric synthesis ,

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylate Derivatives: Compounds with similar structures but different functional groups.

    Aminomethylcyclohexane Derivatives: Compounds with variations in the aminomethyl group.

Uniqueness

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, also known by its chemical formula C9H17ClN2O2, is a compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN2O2
  • Molecular Weight : 202.70 g/mol
  • CAS Number : 1408235-16-4

The biological activity of this compound is attributed to its structural similarities with amino acids and its ability to interact with various biological targets. The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system, due to its amino group that can participate in hydrogen bonding and ionic interactions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of cyclohexane carboxylates possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
  • Neuropharmacological Effects :
    • The structural features of this compound suggest potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
  • Enzyme Inhibition :
    • Some studies have reported that compounds with similar configurations can inhibit specific enzymes involved in bacterial resistance mechanisms. This could imply that this compound may also have the potential to act as an enzyme inhibitor in microbial systems .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the antibacterial activity of cyclohexane derivatives; highlighted the importance of structural modifications for enhancing efficacy against resistant strains.
Discussed the design and synthesis of nitrogen heterocycles; noted the importance of amino acid-like structures in drug development for antimicrobial agents.
Explored structure-guided design principles for developing selective inhibitors; suggested that similar compounds could be optimized for specific biological targets.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

NBFLIARGWFFLAL-KZYPOYLOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl

Canonical SMILES

COC(=O)C1CCCC(C1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.